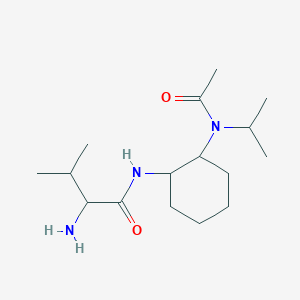
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexyl ring, an isopropylacetamido group, and a 3-methylbutanamide moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the isopropylacetamido group, and the attachment of the 3-methylbutanamide moiety. Common synthetic routes may include:
Cyclohexyl Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Isopropylacetamido Group: This step may involve the use of isopropylamine and acetic anhydride under controlled conditions.
Attachment of 3-Methylbutanamide Moiety: This can be accomplished through amide bond formation reactions using reagents such as carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic interventions.
Industry: Utilization in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating signaling pathways, or influencing cellular processes. Detailed studies would be required to elucidate the exact mechanisms and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-N-((2S)-2-(N-methylacetamido)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide
- 2-Amino-N-((2S)-2-(N-propylacetamido)cyclohexyl)-3-methylbutanamide
Uniqueness
2-Amino-N-((2S)-2-(N-isopropylacetamido)cyclohexyl)-3-methylbutanamide is unique due to the presence of the isopropylacetamido group, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Formule moléculaire |
C16H31N3O2 |
|---|---|
Poids moléculaire |
297.44 g/mol |
Nom IUPAC |
N-[2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O2/c1-10(2)15(17)16(21)18-13-8-6-7-9-14(13)19(11(3)4)12(5)20/h10-11,13-15H,6-9,17H2,1-5H3,(H,18,21) |
Clé InChI |
BLVZRGWIGXNXEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)NC1CCCCC1N(C(C)C)C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















